What is the amino acid sequence of Aurein 3.2?
What is the amino acid sequence of Aurein 3.2?
An In-depth Whitepaper on the Antimicrobial Peptide Aurein 3.2
This technical guide provides a comprehensive overview of the antimicrobial peptide Aurein 3.2, intended for researchers, scientists, and drug development professionals. This document details its amino acid sequence, biological activities, and mechanism of action, supported by experimental protocols and data presented for comparative analysis.
Introduction to Aurein 3.2
Aurein 3.2 is a member of the aurein family of antimicrobial peptides (AMPs), which were first isolated from the skin secretions of the Australian bell frogs, Litoria aurea and Litoria raniformis. Like other AMPs, aureins represent a promising class of molecules in the search for novel therapeutics to combat antibiotic-resistant pathogens and cancer. These peptides are key components of the innate immune system of these amphibians.
Amino Acid Sequence and Physicochemical Properties
The primary structure of Aurein 3.2 consists of a 17-amino acid sequence with an amidated C-terminus.
Full Sequence: Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Ser-Ser-Ile-NH₂[1][2] One-Letter Code: GLFDIVKKIAGHIASSI-NH₂[1][2] UniProt Accession: P69022[3]
The amidation of the C-terminus is a common feature in many AMPs, which is known to enhance peptide stability and biological activity.
Biological Activity
While specific quantitative data for Aurein 3.2 is limited in publicly accessible literature, the biological activities of the aurein family, particularly the well-studied Aurein 1.2, provide a strong indication of the expected bio-functionality of Aurein 3.2. It is anticipated that Aurein 3.2 exhibits both antimicrobial and anticancer properties.
Antimicrobial Activity
Aurein peptides generally display activity against a range of Gram-positive bacteria. The table below presents representative Minimum Inhibitory Concentration (MIC) data for the closely related Aurein 1.2, which is often used as a benchmark for this peptide family.
| Microorganism | Peptide | MIC (μM) | Reference |
| Staphylococcus aureus | Aurein 1.2 | 8 - 32 | [4] |
| Escherichia coli | Aurein 1.2 | >32 | [4] |
Note: This data is for Aurein 1.2 and serves as an illustrative example of the antimicrobial profile expected for the aurein family.
Anticancer Activity
Aurein peptides have also been shown to possess cytotoxic activity against various cancer cell lines. The proposed mechanism involves preferential interaction with the anionic components of cancer cell membranes. Below are representative IC50 values for Aurein 1.2 against human cancer cell lines.
| Cell Line | Peptide | IC50 (μM) | Reference |
| Human non-small cell lung cancer (H838) | Aurein 1.2 | 27.52 | [4] |
| Human glioblastoma astrocytoma (U251MG) | Aurein 1.2 | 38.41 | [4] |
Note: This data is for Aurein 1.2 and is provided to indicate the potential anticancer activity of Aurein 3.2.
Mechanism of Action: The Carpet Model
The antimicrobial and anticancer activity of aurein peptides is largely attributed to their ability to disrupt the cell membrane. The most widely accepted mechanism of action for Aurein 1.2 is the "carpet model". It is highly probable that Aurein 3.2 follows a similar mechanism.
This model involves the following steps:
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Electrostatic Attraction: The cationic peptide is initially attracted to the anionic components of the microbial or cancer cell membrane (e.g., phosphatidylserine, teichoic acids).
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Peptide Accumulation: The peptides accumulate on the membrane surface, forming a "carpet-like" layer.
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Membrane Disruption: Once a threshold concentration is reached, the peptides induce membrane permeabilization and disintegration in a detergent-like manner, leading to the formation of micelles or transient pores. This results in the leakage of cellular contents and ultimately, cell death.
A key feature of the carpet model is that the peptides do not need to form stable transmembrane channels.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Aurein 3.2, based on established protocols for similar antimicrobial peptides.
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Aurein 3.2 can be synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis protocol.[5]
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Resin Preparation: A Rink Amide resin is used to obtain the C-terminal amide.
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Amino Acid Coupling: The peptide chain is elongated by sequential coupling of Fmoc-protected amino acids. A coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) is used.
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Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF (dimethylformamide) to allow for the next coupling cycle.
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Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
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Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Antimicrobial Susceptibility Testing
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination This method is used to determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[6][7]
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Bacterial Culture Preparation: A fresh overnight culture of the target bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized cell density (approximately 5 x 10^5 CFU/mL).
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Peptide Dilution Series: A serial two-fold dilution of Aurein 3.2 is prepared in the broth in a 96-well microtiter plate.
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Inoculation: The bacterial suspension is added to each well containing the peptide dilutions.
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Controls: Positive (bacteria in broth without peptide) and negative (broth only) growth controls are included.
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Incubation: The plate is incubated at 37°C for 18-24 hours.
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MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay
MTT Assay for IC50 Determination The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[2]
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Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
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Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Aurein 3.2. A control group with untreated cells is also included.
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Incubation: The cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: The MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
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Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
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IC50 Calculation: The cell viability is calculated as a percentage relative to the untreated control. The IC50 value, the concentration of the peptide that inhibits 50% of cell viability, is determined by plotting cell viability against peptide concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
The "Carpet Model" Mechanism of Action
Caption: The "Carpet Model" for Aurein 3.2's membrane disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
